molecular formula C14H18N4O2 B2583985 3-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione CAS No. 2324857-45-4

3-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione

Cat. No.: B2583985
CAS No.: 2324857-45-4
M. Wt: 274.324
InChI Key: CRLIBTWIVAGGMR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “3-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)imidazolidine-2,4-dione” is 1S/C8H13N3O2.ClH/c12-7-5-10-8 (13)11 (7)6-1-3-9-4-2-6;/h6,9H,1-5H2, (H,10,13);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical and Chemical Properties Analysis

The compound “3-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)imidazolidine-2,4-dione” has a molecular weight of 219.67 .

Scientific Research Applications

Hypoglycemic Activity

One significant application of imidazolidine-2,4-dione derivatives is in the development of novel hypoglycemic agents. For example, a series of these compounds were designed, synthesized, and evaluated for their effects on insulin-induced adipocyte differentiation in vitro and hypoglycemic activity in vivo. These studies offer insights into structure-activity relationships and have identified candidates for further clinical studies (Oguchi et al., 2000).

Anticancer Activity

Another application involves the evaluation of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives for their anticancer properties. These compounds showed good anticancer activity against several cancer cell lines, highlighting their potential as therapeutic agents (Kumar et al., 2013).

Structural and Spectral Analysis

Research also extends to the synthesis, structural exploration, and spectral analysis of imidazolidine-2,4-dione derivatives. Such studies provide valuable information on the molecular geometry, electronic spectrum, and thermal stability of these compounds, which is crucial for their application in various scientific fields (Prasad et al., 2018).

Fluorescence and Bioorthogonal Chemistry

Derivatives of imidazolidine-2,4-dione have also been synthesized for their highly fluorescent properties and potential utility in bioorthogonal chemistry. These compounds exhibit strong UV-Vis absorptions and high quantum yields, making them suitable for various applications in materials science and biological imaging (Garre et al., 2019).

Antimicrobial Activity

Furthermore, novel imidazolidine-2,4-dione derivatives have been synthesized and evaluated for their antimicrobial activity, offering new avenues for the development of antimicrobial agents. These studies explore the potential of these compounds to combat bacterial and fungal infections (Prakash et al., 2011).

Properties

IUPAC Name

3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c19-13-9-16-14(20)18(13)12-4-7-17(8-5-12)10-11-3-1-2-6-15-11/h1-3,6,12H,4-5,7-10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLIBTWIVAGGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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